molecular formula C9H16ClF2NO2 B13034361 Ethyl 2,2-difluoro-2-(piperidin-4-yl)acetate hydrochloride

Ethyl 2,2-difluoro-2-(piperidin-4-yl)acetate hydrochloride

Cat. No.: B13034361
M. Wt: 243.68 g/mol
InChI Key: QVFYEVLWAOFQBK-UHFFFAOYSA-N
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Description

Ethyl 2,2-difluoro-2-(piperidin-4-yl)acetate hydrochloride is a chemical compound with the molecular formula C9H15F2NO2·HCl It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,2-difluoro-2-(piperidin-4-yl)acetate hydrochloride typically involves the reaction of piperidine derivatives with ethyl 2,2-difluoroacetate. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-difluoro-2-(piperidin-4-yl)acetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Ethyl 2,2-difluoro-2-(piperidin-4-yl)acetate hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand the interaction of piperidine derivatives with biological targets.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 2,2-difluoro-2-(piperidin-4-yl)acetate hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, modulating their activity. The presence of fluorine atoms enhances the compound’s stability and bioavailability, making it a valuable pharmacophore in drug design.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(piperidin-4-yl)acetate hydrochloride: Lacks the difluoro substitution, which may affect its reactivity and biological activity.

    Ethyl 2-cyano-2-(piperidin-4-yl)acetate hydrochloride: Contains a cyano group instead of fluorine, leading to different chemical properties and applications.

    N-{2,2-Difluoro-2-[(2R)-piperidin-2-yl]ethyl}-2-[2-(1H-1,2,4-triazol-1-yl)benzyl][1,3]oxazolo[4,5-c]pyridin-4-amine: A more complex derivative with additional functional groups, used in advanced medicinal chemistry applications.

Uniqueness

Ethyl 2,2-difluoro-2-(piperidin-4-yl)acetate hydrochloride is unique due to the presence of two fluorine atoms, which significantly influence its chemical reactivity and biological activity. The difluoro substitution enhances the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.

Properties

Molecular Formula

C9H16ClF2NO2

Molecular Weight

243.68 g/mol

IUPAC Name

ethyl 2,2-difluoro-2-piperidin-4-ylacetate;hydrochloride

InChI

InChI=1S/C9H15F2NO2.ClH/c1-2-14-8(13)9(10,11)7-3-5-12-6-4-7;/h7,12H,2-6H2,1H3;1H

InChI Key

QVFYEVLWAOFQBK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1CCNCC1)(F)F.Cl

Origin of Product

United States

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